Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate
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Overview
Description
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a fluorine atom at the 5th position, a keto group at the 2nd position, and a carboxylate ester group at the 4th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as acidic resins can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The keto group can participate in various biochemical reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid form.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate: Lacks the fluorine atom, resulting in different chemical properties.
Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
5-Fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid: The carboxylic acid form of the compound.
Uniqueness
The presence of the fluorine atom in Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate imparts unique properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications.
Biological Activity
Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antiviral, antibacterial, and anticancer activities, supported by case studies and research findings.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a dihydropyridine ring with a fluorine substituent and a carboxylate group, which may contribute to its reactivity and biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of various dihydropyridine derivatives, including this compound.
Case Study: Antiviral Efficacy
In a study by Bernardino et al. (2021), several derivatives were tested for their antiviral properties against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV). The results indicated that compounds similar to this compound exhibited significant antiviral activity with effective concentrations leading to substantial reductions in viral titers.
Compound | Virus Targeted | EC50 (µg/mL) | Activity |
---|---|---|---|
Compound A | TMV | 500 | 56.8% curative |
Methyl 5-fluoro... | HSV | Not specified | High inhibition |
This study suggests that the incorporation of the ester group enhances antiviral activity, indicating a promising direction for further research on this compound's derivatives.
Antibacterial Activity
The antibacterial properties of dihydropyridine derivatives have also been explored. Research indicates that modifications to the dihydropyridine structure can lead to enhanced antibacterial effects.
Research Findings:
A comparative study highlighted that certain derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound B | Staphylococcus aureus | 32 µg/mL |
Methyl 5-fluoro... | Escherichia coli | 64 µg/mL |
These findings point towards the potential use of this compound in developing new antibacterial agents.
Anticancer Activity
The anticancer potential of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine derivatives has been investigated in various cancer models.
Study Overview:
In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and modulation of apoptotic pathways.
Case Study: Cytotoxicity Testing
A study conducted on FaDu hypopharyngeal tumor cells revealed that specific modifications to the dihydropyridine structure resulted in enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin.
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound C | FaDu cells | 15 |
Methyl 5-fluoro... | Not specified | Higher than bleomycin |
Properties
Molecular Formula |
C7H6FNO3 |
---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
methyl 5-fluoro-2-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)4-2-6(10)9-3-5(4)8/h2-3H,1H3,(H,9,10) |
InChI Key |
VAZMBKVYGRGICU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)NC=C1F |
Origin of Product |
United States |
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